molecular formula C22H19F2N5O2 B2593821 3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922118-30-7

3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2593821
CAS No.: 922118-30-7
M. Wt: 423.424
InChI Key: HPVJLPCDAAYBDG-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold. This core structure is recognized in medicinal chemistry as a bioisostere of the purine ring found in ATP, allowing it to interact effectively with the binding sites of various kinase enzymes. Compounds based on the pyrazolo[3,4-d]pyrimidine skeleton are under investigation as potent inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of numerous cancers, making it a compelling target for anticancer drug discovery. This compound is supplied for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4-difluoro-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-14-3-2-4-15(9-14)12-28-13-26-20-17(22(28)31)11-27-29(20)8-7-25-21(30)16-5-6-18(23)19(24)10-16/h2-6,9-11,13H,7-8,12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVJLPCDAAYBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate hydrazine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the difluoromethyl groups: Difluoromethylation can be performed using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Coupling with benzamide: The final step involves coupling the difluoromethylated pyrazolopyrimidine with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to modify the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace the difluoromethyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: As a probe for studying biological processes involving fluorinated compounds, due to its ability to interact with various biomolecules.

    Medicine: Potential use as a pharmaceutical agent, given its structural similarity to known bioactive compounds. It may exhibit activity against certain diseases or conditions.

    Industry: Use in the development of advanced materials, such as polymers or coatings, that benefit from the unique properties imparted by the difluoromethyl groups.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The pyrazolopyrimidine moiety may also play a role in modulating the compound’s activity by interacting with key residues in the target protein.

Comparison with Similar Compounds

Implications :

  • The 3,4-difluoro substitution in the target compound may enhance metabolic stability compared to mono-fluoro analogs.

Bioactivity Considerations

The chromene-containing Example 53 may exhibit enhanced binding to hydrophobic pockets due to its planar structure, whereas the target compound’s 3-methylbenzyl group could favor interactions with shallower binding sites. Fluorine atoms in both compounds likely improve membrane permeability and resistance to oxidative metabolism .

Biological Activity

3,4-Difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain kinases involved in cancer proliferation. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and related research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H21F2N5O Molecular Weight 397 42 g mol \text{C}_{20}\text{H}_{21}\text{F}_2\text{N}_5\text{O}\quad \text{ Molecular Weight 397 42 g mol }

The primary mechanism of action for compounds like 3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is through the inhibition of epidermal growth factor receptor (EGFR) and other related kinases. These receptors play a crucial role in cell signaling pathways that regulate cell proliferation and survival.

Key Findings:

  • Inhibition of EGFR : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent inhibitory effects on EGFR, with some compounds demonstrating IC50 values in the nanomolar range against both wild-type and mutant forms of EGFR .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cell lines by increasing the BAX/Bcl-2 ratio, which is critical for promoting cell death .
  • Cell Cycle Arrest : Flow cytometric analyses indicated that the compound can cause cell cycle arrest at the S and G2/M phases .

Biological Activity Data

Activity Value Cell Line Reference
IC50 against A549 (Lung Cancer)8.21 µMA549
IC50 against HCT-116 (Colon Cancer)19.56 µMHCT-116
IC50 against EGFR WT0.016 µM-
IC50 against EGFR T790M0.236 µM-

Case Studies

Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives similar to 3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide:

  • Study on Anti-Proliferative Activity :
    • Researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-proliferative effects on various cancer cell lines.
    • Compound 12b from this series exhibited significant anti-proliferative activity with low IC50 values against A549 and HCT-116 cells.
  • Molecular Docking Studies :
    • Molecular docking studies confirmed that these compounds bind effectively to the ATP-binding site of EGFR, suggesting a competitive inhibition mechanism .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Substitution of the pyrazolo[3,4-d]pyrimidinone core with a 3-methylbenzyl group at position 5, followed by ethylenediamine linkage to the benzamide moiety .
  • Solvent optimization : Dimethylformamide (DMF) is often used for its ability to dissolve polar intermediates, with yields sensitive to temperature (80–100°C) and reaction time (12–24 hours) .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is critical for isolating the final product .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR are used to verify substituent positions and aromatic ring functionalization (e.g., 3,4-difluoro substitution on benzamide) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 466.16) .
  • HPLC : Purity assessment (>95%) requires reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What preliminary biological activities have been reported for pyrazolo[3,4-d]pyrimidine derivatives?

Structural analogs exhibit:

  • Kinase inhibition : ATP-binding site competition in tyrosine kinases (e.g., EGFR, VEGFR) via the pyrimidine core .
  • Anticancer activity : IC50_{50} values in the low micromolar range (1–10 µM) against breast (MCF-7) and colon (HCT-116) cancer cell lines .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side-product formation?

  • Catalyst screening : Triethylamine (TEA) enhances nucleophilic substitution efficiency in benzamide coupling .
  • Temperature control : Lowering reaction temperatures (e.g., 60°C) reduces decomposition of the 4-oxo-pyrimidine intermediate .
  • Solvent alternatives : Replacing DMF with dimethyl sulfoxide (DMSO) improves solubility of fluorinated intermediates .

Q. What structure-activity relationship (SAR) insights guide modifications for enhanced potency?

  • Fluorine substitution : 3,4-Difluoro groups on benzamide improve membrane permeability and metabolic stability compared to non-fluorinated analogs .
  • Alkyl chain length : Ethylenediamine linkers balance solubility and target binding; longer chains reduce kinase affinity .
  • Heterocyclic cores : Pyrazolo[3,4-d]pyrimidine scaffolds show superior selectivity over thieno[2,3-d]pyrimidine variants in kinase profiling .

Q. How do conflicting bioactivity data across studies arise, and how can they be resolved?

  • Assay variability : Discrepancies in IC50_{50} values may stem from differences in cell culture conditions (e.g., serum concentration) or assay endpoints (ATP vs. cell viability) .
  • Metabolic interference : Hepatic microsome studies (e.g., human CYP3A4 metabolism) clarify false negatives in cell-based assays .

Q. What computational strategies support the design of derivatives with improved target specificity?

  • Docking studies : Molecular dynamics simulations using PDB structures (e.g., EGFR: 1M17) predict binding modes of the difluoro-benzamide group .
  • QSAR modeling : Hammett constants (σ) for substituents on the 3-methylbenzyl group correlate with logP and cytotoxicity .

Q. What challenges exist in formulating this compound for in vivo studies?

  • Solubility limitations : Aqueous solubility <10 µg/mL necessitates co-solvents (e.g., PEG-400) or nanoparticle encapsulation .
  • Plasma stability : Esterase-mediated hydrolysis of the ethylenediamine linker requires prodrug strategies .

Q. How do structural analogs compare in terms of off-target effects?

  • Selectivity profiling : Kinase panel screens (e.g., 100-kinase assay) identify off-target inhibition (e.g., FLT3) in analogs with bulkier substituents .
  • Toxicity screening : Zebrafish embryo models reveal hepatotoxicity in derivatives with trifluoromethyl groups .

Q. What methodologies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirms compound-induced stabilization of EGFR in lysates from treated MCF-7 cells .
  • Western blotting : Phospho-EGFR (Tyr1068) reduction at 10 µM correlates with growth inhibition .

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